10-Deazaaminopterin

概要

説明

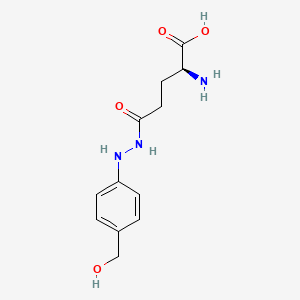

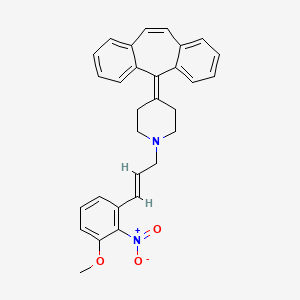

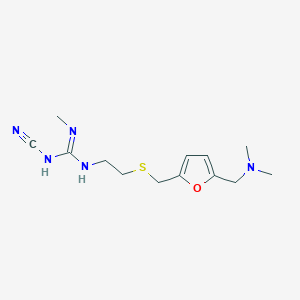

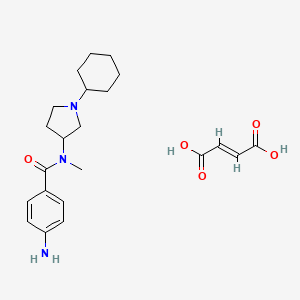

GNF-PF-173は、10-デアザアミノプテリンとしても知られており、さまざまな分野での潜在的な応用から科学研究で注目を集めている化学化合物です。これはアミノプテリンの誘導体であり、葉酸拮抗剤としての役割で知られています。 この化合物は、特に特定の種類の癌や寄生虫感染症の治療における潜在的な治療応用について研究されています .

科学的研究の応用

GNF-PF-173 has a wide range of scientific research applications, including:

Chemistry: Used as a probe in chemical reactions to study reaction mechanisms and pathways.

Biology: Investigated for its role in inhibiting specific enzymes and pathways in biological systems.

Medicine: Explored for its potential as an anticancer agent and its ability to inhibit the growth of certain parasites.

Industry: Utilized in the development of new materials and chemical processes

作用機序

GNF-PF-173の作用機序は、葉酸拮抗剤としての役割を伴います。これは、テトラヒドロ葉酸の合成に不可欠な酵素であるジヒドロ葉酸レダクターゼを阻害します。この阻害はヌクレオチドの合成を阻害し、DNA合成と細胞分裂の阻害につながります。 このメカニズムは、癌細胞や特定の寄生虫などの急速に分裂する細胞で特に効果的です .

Safety and Hazards

将来の方向性

生化学分析

Biochemical Properties

10-Deazaaminopterin plays a crucial role in biochemical reactions by inhibiting dihydrofolate reductase (DHFR), an enzyme involved in the folate pathway . This inhibition leads to a reduction in tetrahydrofolate levels, which are essential for the synthesis of purines and thymidylate, thereby disrupting DNA synthesis and cell division . This compound interacts with the reduced folate carrier (RFC-1) for internalization and is a substrate for folylpolyglutamate synthetase, which enhances its retention and efficacy within cells .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It inhibits cell proliferation by disrupting DNA synthesis, leading to cell cycle arrest and apoptosis . In cancer cells, this compound has been shown to enhance cytotoxicity compared to methotrexate, another antifolate . It influences cell signaling pathways by modulating the expression of genes involved in folate metabolism and cell cycle regulation .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to and inhibiting dihydrofolate reductase, preventing the conversion of dihydrofolate to tetrahydrofolate . This inhibition leads to a depletion of thymidylate and purine nucleotides, which are necessary for DNA replication and repair . Additionally, this compound undergoes polyglutamylation, which enhances its retention and potency within cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable and maintains its efficacy over extended periods . Long-term studies have shown that this compound can lead to sustained inhibition of tumor growth and prolonged survival in animal models . Its stability and degradation can be influenced by factors such as pH and temperature .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, this compound can cause adverse effects such as mucositis and myelosuppression . The optimal dosage for achieving therapeutic efficacy while minimizing toxicity has been identified in various studies .

Metabolic Pathways

This compound is involved in the folate metabolic pathway, where it inhibits dihydrofolate reductase . This inhibition disrupts the synthesis of tetrahydrofolate, leading to a reduction in the production of purines and thymidylate . The compound also interacts with folylpolyglutamate synthetase, which enhances its retention and efficacy within cells .

Transport and Distribution

This compound is transported and distributed within cells and tissues through the reduced folate carrier (RFC-1) . This transporter facilitates the internalization of the compound into cells, where it undergoes polyglutamylation to enhance its retention and potency . The distribution of this compound within tissues is influenced by factors such as blood flow and tissue permeability .

Subcellular Localization

The subcellular localization of this compound is primarily within the cytoplasm, where it exerts its inhibitory effects on dihydrofolate reductase . The compound is directed to specific compartments within the cell through targeting signals and post-translational modifications . This localization is crucial for its activity and function, as it ensures that this compound can effectively inhibit its target enzyme .

準備方法

合成ルートと反応条件

GNF-PF-173の合成には、市販の出発物質から始まるいくつかのステップが含まれます反応条件は通常、目的の生成物の形成を促進するために、強酸と強塩基の使用、および高温を伴います .

工業生産方法

GNF-PF-173の工業生産は、同様の合成ルートに従いますが、より大規模に行われます。このプロセスには、収率と純度を最大化するために反応条件を最適化することが含まれます。 これには、大規模反応器の使用、精密な温度制御、結晶化やクロマトグラフィーなどの効率的な精製技術が含まれます .

化学反応の分析

反応の種類

GNF-PF-173は、以下を含むさまざまな化学反応を起こします。

酸化: この反応は、過マンガン酸カリウムや過酸化水素などの酸化剤を使用して、酸素の付加または水素の除去を伴います。

還元: この反応は、水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤を使用して、水素の付加または酸素の除去を伴います。

一般的な試薬と条件

酸化: 酸性または塩基性条件下での過マンガン酸カリウム、過酸化水素、およびその他の酸化剤。

還元: 無水条件下での水素化ホウ素ナトリウム、水素化アルミニウムリチウム、およびその他の還元剤。

置換: ハロゲン化物、アミン、アルコールなどの求核剤は、酸性、塩基性、または中性環境を含むさまざまな条件下で使用されます.

生成される主な生成物

これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。たとえば、GNF-PF-173の酸化は、酸化誘導体の形成につながる可能性がありますが、還元は化合物の還元形の生成につながる可能性があります。

科学研究の応用

GNF-PF-173は、以下を含む幅広い科学研究の応用があります。

化学: 反応機構と経路を研究するための化学反応におけるプローブとして使用されます。

生物学: 生物学的システムにおける特定の酵素と経路を阻害する役割について調査されています。

医学: 抗癌剤としての可能性と、特定の寄生虫の増殖を阻害する能力について探求されています。

類似化合物との比較

類似化合物

メトトレキセート: 癌や自己免疫疾患の治療に使用される別の葉酸拮抗剤。

ペメトレキセド: 特に肺癌を含む特定の種類の癌の治療に使用される葉酸拮抗剤。

プララトレキセート: 末梢T細胞リンパ腫の治療に使用される葉酸拮抗剤.

独自性

GNF-PF-173は、その構造と特定の作用機序において独自です。他の葉酸拮抗剤とは異なり、デアザ修飾があり、ジヒドロ葉酸レダクターゼへの結合親和性と特異性を高めます。 これは、有効性と安全性に関して潜在的な利点を持つ強力な阻害剤になります .

特性

IUPAC Name |

2-[[4-[2-(2,4-diaminopteridin-6-yl)ethyl]benzoyl]amino]pentanedioic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N7O5/c21-16-15-17(27-20(22)26-16)23-9-12(24-15)6-3-10-1-4-11(5-2-10)18(30)25-13(19(31)32)7-8-14(28)29/h1-2,4-5,9,13H,3,6-8H2,(H,25,30)(H,28,29)(H,31,32)(H4,21,22,23,26,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGFLRHWJJKLPCC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCC2=CN=C3C(=N2)C(=NC(=N3)N)N)C(=O)NC(CCC(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N7O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52454-37-2 | |

| Record name | NSC311469 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=311469 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。